(3S,6S,9S,12S,15S)-Methyl 3-benzyl-1-(4-(tert-butyl)phenyl)-12-(4-(diethylamino)butyl)-15-(hydroxymethyl)-9-isobutyl-6-methyl-1,4,7,10,13-pentaoxo-2,5,8,11,14-pentaazahexadecan-16-oate, commonly referred to as UNC3866, is a synthetic, peptidomimetic chemical probe designed to investigate the biological function of chromodomains [, , ]. It has garnered significant attention in scientific research due to its ability to selectively inhibit certain chromodomains, particularly those belonging to the CBX and CDY families [, , ]. This selectivity makes UNC3866 a valuable tool for dissecting the specific roles of these proteins in various biological processes.
UNC3866 is a potent and selective antagonist of the chromodomains of Polycomb group proteins, specifically targeting CBX4 and CBX7. These proteins are part of the Polycomb Repressive Complex 1, which plays a crucial role in epigenetic regulation by recognizing and binding to trimethylated lysine residues on histones. UNC3866 has been characterized for its ability to inhibit the reading function of these chromodomains, thereby influencing gene expression and cellular proliferation.
UNC3866 was developed as a chemical probe to study the interactions between methyl-lysine binding proteins and their targets. It was synthesized through structure-activity relationship studies aimed at optimizing its binding affinity and selectivity toward specific chromodomains within the Polycomb family .
UNC3866 falls under the category of chemical probes and small-molecule inhibitors. It is classified as an antagonist of methyl-lysine reader domains, specifically designed to interfere with the function of Polycomb group proteins involved in gene silencing.
The synthesis of UNC3866 involves several key steps that utilize solid-phase peptide synthesis techniques. The process begins with the preparation of oligonucleotides and peptides that serve as building blocks for the compound.
Methods:
Technical Details:
The synthesis process includes coupling reactions using Fmoc-protected amino acids, followed by deprotection steps to yield the final product. The resulting compound is characterized using techniques such as mass spectrometry and NMR spectroscopy to confirm its structure .
UNC3866 has a well-defined molecular structure characterized by its ability to mimic methylated histone tails, allowing it to effectively bind to chromodomains.
Structure Data:
The structural analysis reveals that UNC3866 forms critical interactions with the aromatic residues within the chromodomain, facilitating its selective binding and inhibition .
The primary chemical reactions involving UNC3866 pertain to its binding interactions with target proteins.
Reactions:
These reactions are pivotal in demonstrating how UNC3866 can modulate gene expression by disrupting established epigenetic marks .
The mechanism of action of UNC3866 involves its competitive inhibition of methyl-lysine recognition by Polycomb group proteins.
Process:
This mechanism has been shown to inhibit cell proliferation in prostate cancer cell lines, highlighting its potential therapeutic applications in oncology .
UNC3866 exhibits distinct physical and chemical properties relevant to its function as a chemical probe.
Physical Properties:
Chemical Properties:
These properties are crucial for its application in biochemical assays and potential therapeutic interventions .
UNC3866 serves multiple scientific purposes:
Polycomb Repressive Complex 1 (PRC1) is a critical epigenetic regulator that maintains transcriptional repression of developmental genes via chromatin compaction. PRC1 achieves this by catalyzing monoubiquitination of histone H2A at lysine 119 (H2AK119ub), a hallmark of silenced chromatin [5] [9]. The complex exists in two primary forms: canonical PRC1 (cPRC1) and non-canonical PRC1 (ncPRC1). Canonical PRC1 incorporates one of five CBX chromodomain proteins (CBX2, CBX4, CBX6, CBX7, or CBX8), which recognize the repressive mark histone H3 lysine 27 trimethylation (H3K27me3) deposited by PRC2. This recognition anchors PRC1 to target genomic loci [5] [9].
The CBX chromodomain is a ~50-amino acid module that binds methylated lysine residues via a conserved aromatic cage formed by three antiparallel β-strands. This cage engages the trimethylammonium group of H3K27me3 through cation-π and van der Waals interactions [4] [6]. Structural studies reveal that CBX chromodomains undergo an induced-fit conformational change upon H3K27me3 binding, where residues 7–13 close around the histone tail to position key aromatic residues (e.g., Phe11, Trp32, Trp35 in CBX7) for optimal methyl-lysine recognition [2] [4]. This mechanism enables PRC1 to interpret the H3K27me3 mark and facilitate gene silencing during differentiation, stem cell renewal, and development [3] [9].
Table 1: Key Components of Canonical PRC1 Complexes
Component Type | Proteins | Function in PRC1 |
---|---|---|
Catalytic Core | RING1A/RING1B, PCGF2/4 | E3 ubiquitin ligase activity for H2AK119ub |
Chromodomain Readers | CBX2,4,6,7,8 | H3K27me3 recognition and genomic targeting |
Auxiliary Subunits | PHC1-3, SCML2 | Complex stabilization and recruitment |
Dysregulation of CBX proteins is a hallmark of cancer, making them compelling therapeutic targets. CBX7 exemplifies their context-dependent roles: it acts as an oncogene in prostate cancer and lymphomas by enhancing proliferation, yet functions as a tumor suppressor in lung, colon, and thyroid cancers [2] [6] [8]. Overexpression of other CBX proteins (e.g., CBX2 in breast cancer, CBX4 in hepatocellular carcinoma) correlates with advanced tumor stage, metastasis, and poor prognosis [4] [8]. This functional duality arises from the tissue-specific gene programs regulated by PRC1, where aberrant CBX activity can either silence tumor suppressors or activate oncogenes [3] [6].
Targeting CBX chromodomains offers distinct advantages over inhibiting enzymatic components of PRC1/PRC2:
Table 2: CBX Protein Roles in Human Cancers
CBX Protein | Expression in Cancer | Primary Cancer Associations |
---|---|---|
CBX2 | Upregulated | Breast cancer, glioma |
CBX4 | Upregulated | Hepatocellular carcinoma |
CBX6 | Variable (up in sarcoma; down in glioma) | Sarcoma, head and neck squamous cell carcinoma |
CBX7 | Downregulated (tumor suppressor) or upregulated (oncogene) | Oncogene: prostate, gastric; Suppressor: lung, colon |
CBX8 | Upregulated | Gastric cancer, non-small cell lung cancer |
UNC3866 is a peptidomimetic compound developed as the first cellularly active chemical probe targeting the chromodomains of Polycomb CBX proteins. Its discovery addressed a critical gap in epigenetic tool compounds, as prior ligands lacked cellular potency or selectivity [1] [2]. The probe was designed through iterative optimization of a consensus peptide sequence (RGFALKme3STHG) that binds CBX7 with 22-fold higher affinity than the native H3K27me3 peptide. Key modifications included:
UNC3866 exhibits nanomolar affinity for CBX4 and CBX7 (Kd ~100 nM), with 6–18-fold selectivity over other CBX/CDY chromodomains and minimal off-target activity against >250 unrelated proteins [1] [2]. Biophysical characterization via X-ray crystallography confirmed that UNC3866 mimics H3K27me3 interactions, engaging the aromatic cage residues of CBX7 (Tyr32, Trp35, Tyr40) and forming hydrogen bonds with Asp62 and Asn66 [2] [4].
Biologically, UNC3866 antagonizes PRC1 function by:
Table 3: Properties and Derivatives of UNC3866
Property/Derivative | Description | Utility |
---|---|---|
UNC3866 | Peptidomimetic with diethyllysine | Primary cellular probe for CBX4/7 |
UNC4195 | Biotinylated derivative of UNC3866 | Pull-down assays to quantify PRC1 engagement |
UNC4219 | Methylated negative control (inactive) | Controls for off-target effects |
Binding Affinity | Kd: 100 nM (CBX4/7); 1.8 µM (CBX2) | Selectivity for CBX4/7 over other CBX chromodomains |
Structural Basis | Mimics H3K27me3 interactions via aromatic cage | Validated by X-ray crystallography |
UNC3866’s significance lies in its rigorous validation as a chemical probe, enabling unprecedented study of PRC1-dependent gene regulation in cancer and development [1] [2] [7]. Its discovery has paved the way for developing next-generation chromodomain inhibitors with improved selectivity and drug-like properties [4] [6].
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